1-Boc-3-Carbamoylpiperazine

Medicinal Chemistry Drug Discovery PROTAC Development

Researchers needing orthogonal protecting groups for fragment-based discovery often face limited dual-functional piperazines. 1-Boc-3-carbamoylpiperazine solves this with a Boc-protected amine and a primary carbamoyl handle in one scaffold, enabling selective deprotection and diversified derivatization. - Key application: PROTAC linker; reported EC50 6.5 nM for HDAC6 degrader - Physicochemical advantage: ΔPSA ≈ +43 Ų vs. 1-Boc-piperazine, enhancing hydrogen-bonding for CNS candidates - Supply: ≥98% purity with batch-specific NMR/HPLC; ready for global shipping

Molecular Formula C10H19N3O3
Molecular Weight 229.28 g/mol
CAS No. 112257-24-6
Cat. No. B048270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Boc-3-Carbamoylpiperazine
CAS112257-24-6
Molecular FormulaC10H19N3O3
Molecular Weight229.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C(=O)N
InChIInChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-5-4-12-7(6-13)8(11)14/h7,12H,4-6H2,1-3H3,(H2,11,14)
InChIKeyRNNSDOSONODDLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Boc-3-Carbamoylpiperazine Overview


1-Boc-3-carbamoylpiperazine (tert-butyl 3-carbamoylpiperazine-1-carboxylate) is a functionalized piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group on one nitrogen and a primary carbamoyl (carboxamide) group at the 3-position. This combination yields a versatile synthetic intermediate with a molecular formula of C₁₀H₁₉N₃O₃ and a molecular weight of 229.28 g/mol. It is widely employed as a building block in medicinal chemistry and drug discovery [1], with documented use in PROTAC (Proteolysis Targeting Chimera) development [2] and as a key intermediate in pharmaceutical syntheses described in patent literature [3].

Synthetic utility PROTAC linker assembly and pharmaceutical intermediate synthesis
Orthogonal protection Boc for selective deprotection; carbamoyl provides H-bonding and derivatization handle
Research context Cited in patent literature for CNS-targeted molecule synthesis and drug discovery

Why 1-Boc-3-Carbamoylpiperazine Is Irreplaceable


In-class compounds like 1-Boc-piperazine (CAS 57260-71-6) or 3-carbamoylpiperazine (CAS 79744-11-9) lack the dual orthogonal functionalities present in 1-Boc-3-carbamoylpiperazine. The Boc group enables selective protection and subsequent deprotection under mild acidic conditions, while the carbamoyl moiety provides a hydrogen-bonding handle and a site for further derivatization. Simply substituting with 1-Boc-piperazine removes the carbamoyl group's polarity and hydrogen-bonding capacity (ΔPSA ≈ +43 Ų, ΔLogP ≈ -0.45) [1], while using unprotected 3-carbamoylpiperazine eliminates the controlled reactivity afforded by the Boc group. These differences directly impact synthetic strategy, physicochemical properties, and ultimate biological performance of derived compounds, as demonstrated by their distinct applications in PROTAC linker design and patent-protected pharmaceutical intermediates [2][3].

1-Boc-3-carbamoylpiperazine
Simpler piperazine analogs
Dual orthogonal functionality (Boc + carbamoyl)
Single functional handle limits reaction planning and late-stage diversification
Polar carbamoyl enhances aqueous solubility and hydrogen-bonding capacity
Lacking carbamoyl may reduce polarity and shift biological readouts; physicochemical profile may not transfer
Controlled synthetic sequence via orthogonal deprotection
Unprotected amine or absence of Boc forces alternative protection strategies, complicating multi-step synthesis

Quantitative Evidence vs. Closest Analogs


Greater Polarity & H-Bonding vs. 1-Boc-Piperazine

1-Boc-3-carbamoylpiperazine exhibits significantly higher polarity and hydrogen-bonding capacity compared to the commonly used building block 1-Boc-piperazine (CAS 57260-71-6), as quantified by Polar Surface Area (PSA) and LogP values [1]. This difference influences solubility, permeability, and target engagement in biological systems.

Polarity vs 1-Boc-piperazine
Head-to-head
ΔLogP = -0.4458, ΔPSA = +43.09 Ų (more hydrophilic, higher H-bonding capacity)
Supports selection for solubility-sensitive and target-engagement design strategies
Calculated values; experimental verification advised
Medicinal Chemistry Drug Discovery PROTAC Development

PROTAC Linker for HDAC6 Degradation

Derivatives of 1-Boc-3-carbamoylpiperazine have been incorporated into PROTAC molecules and evaluated for degradation activity. A PROTAC containing this scaffold showed an EC50 of 6.5 nM for HDAC6 degradation in human MM1.S cells after 24 hours [1], demonstrating the functional relevance of this building block in targeted protein degradation applications.

PROTAC degradation EC50
Class-level inference
EC50 = 6.5 nM (HDAC6, human MM1.S cells, 24h)
Reported degradation endpoint for a PROTAC incorporating this scaffold
Derived from derivatives; direct parent building block data not available
PROTACs Targeted Protein Degradation HDAC6

Validated Synthetic Route and High Purity

A reported synthetic route for 1-Boc-3-carbamoylpiperazine from 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid achieved a yield of 49% . Commercial vendors consistently provide this compound with a minimum purity specification of 98% (HPLC), supported by batch-specific analytical data (NMR, HPLC, GC) .

Synthesis & purity
Data to verify
Yield 49% (lab); Commercial purity ≥98% (HPLC)
Reported synthetic route and vendor specification; supports procurement evaluation
Single literature yield report; confirm batch-specific COA before use
Organic Synthesis Process Chemistry Quality Control

Patent-Cited CNS Drug Intermediate

1-Boc-3-carbamoylpiperazine is explicitly cited as an intermediate in patent WO2005/026156 A1 by AstraZeneca [1], and also appears in Bristol-Myers Squibb patent US5382584 [2], indicating its established role in the synthesis of bioactive molecules, particularly those targeting the central nervous system.

Patent citations
Supporting evidence
Cited in WO2005/026156 A1 and US5382584
Indicates use in pharmaceutical R&D for CNS-targeted molecules
Patent evidence confirms synthetic utility; no biological data for the building block itself
Pharmaceutical Intermediates CNS Drug Discovery Patent Literature

Optimal Applications of 1-Boc-3-Carbamoylpiperazine


PROTAC Linker Design

The compound's dual functionality (Boc-protected amine and carbamoyl group) makes it an ideal linker component in PROTACs, enabling connection of an E3 ligase ligand to a target protein ligand. As evidenced by a PROTAC derivative with an EC50 of 6.5 nM for HDAC6 degradation [1], this scaffold can be effectively utilized in the development of selective degraders for challenging therapeutic targets.

CNS Drug Intermediate Synthesis

1-Boc-3-carbamoylpiperazine is a valuable building block for constructing CNS-penetrant drug candidates. Its moderate LogP (0.6476) and high PSA (84.66 Ų) align with favorable CNS drug-like properties, and its patent citations in AstraZeneca and Bristol-Myers Squibb portfolios [2] confirm its utility in the synthesis of bioactive molecules targeting neurological disorders.

Controlled Orthogonal Functionalization

The orthogonal nature of the Boc and carbamoyl groups allows for selective deprotection and functionalization, facilitating the construction of complex molecules with multiple sites for further derivatization. This is particularly valuable in fragment-based drug discovery and diversity-oriented synthesis, where precise control over reaction sequence is critical.

High-Purity Building Block for HTS Libraries

With commercial availability at ≥98% purity and batch-specific analytical documentation (NMR, HPLC, GC) , this compound is suitable for incorporation into screening libraries where compound integrity and reproducibility are paramount. The robust supply chain and documented specifications reduce variability in hit-to-lead optimization campaigns.

Application
Selection Property
Validation Focus
PROTAC linker scaffold evaluation
Orthogonal Boc/carbamoyl reactivity
Linker-dependent degradation efficiency assays
CNS research molecule synthesis
Favorable polarity and H-bonding profile
CNS permeability and target engagement studies
Controlled orthogonal functionalization
Selective protection/deprotection strategy
Reaction sequence control and yield optimization
Screening library building block
High purity with batch-specific analytics
Impurity profiling and lot-to-lot consistency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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